Omeprazole Magnesium

Solid-state chemistry Pharmaceutical formulation Stability

Omeprazole magnesium is a substituted benzimidazole compound that functions as a proton pump inhibitor (PPI) by irreversibly inhibiting the gastric H⁺/K⁺-ATPase enzyme system. It is the magnesium salt of omeprazole (2:1 ratio), with a molecular weight of 713.12 g/mol.

Molecular Formula C34H36MgN6O6S2
Molecular Weight 713.1 g/mol
CAS No. 95382-33-5
Cat. No. B145608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmeprazole Magnesium
CAS95382-33-5
Synonyms(T-4)-Bis[5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazolato]magnesium;  5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazoleMagnesium Complex;  Magnesium Omeprazole; 
Molecular FormulaC34H36MgN6O6S2
Molecular Weight713.1 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]
InChIInChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2
InChIKeyKWORUUGOSLYAGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Omeprazole Magnesium (CAS 95382-33-5): A Stable, Crystalline Proton Pump Inhibitor Salt for Oral Formulations


Omeprazole magnesium is a substituted benzimidazole compound that functions as a proton pump inhibitor (PPI) by irreversibly inhibiting the gastric H⁺/K⁺-ATPase enzyme system [1]. It is the magnesium salt of omeprazole (2:1 ratio), with a molecular weight of 713.12 g/mol [2]. This salt form is characterized by high crystallinity and enhanced stability compared to the neutral omeprazole base, making it particularly suitable for oral solid dosage forms [3]. It is primarily used in the treatment of gastroesophageal reflux disease (GERD), gastric and duodenal ulcers, and other acid-related disorders .

Omeprazole Magnesium (CAS 95382-33-5): Why In-Class Substitution with Omeprazole Base or Other PPIs Can Compromise Formulation Stability and Performance


Omeprazole magnesium cannot be simply interchanged with omeprazole base or other PPI salts without significant risk to product quality and performance. The neutral omeprazole base is a relatively unstable, acid-labile compound that degrades rapidly in acidic environments, necessitating complex formulation strategies for oral delivery [1]. In contrast, the magnesium salt exhibits superior physicochemical properties, including a higher degree of crystallinity (>70%), lower hygroscopicity (<2% by weight), and improved solid-state stability, which are critical for manufacturing robust, enteric-coated oral dosage forms [2]. Furthermore, substitution with other PPI salts (e.g., sodium, potassium) may introduce different solubility profiles, stability characteristics, and potential for deliquescence, directly impacting the feasibility of large-scale production and long-term product shelf-life [3].

Quantitative Evidence Guide: Key Differentiators for Omeprazole Magnesium (CAS 95382-33-5) vs. Comparators


Enhanced Crystallinity and Low Hygroscopicity of Omeprazole Magnesium Enable Robust, Stable Oral Solid Dosage Form Manufacturing

Omeprazole magnesium demonstrates a degree of crystallinity greater than 70%, as determined by X-ray powder diffraction (XRPD), which is a key differentiator from the more amorphous or lower-crystallinity omeprazole base [1]. This high crystallinity is coupled with a low hygroscopicity of less than 2% by weight, a property essential for maintaining physical and chemical stability during processing and storage [1]. These specific physical attributes are not universally found in other omeprazole salts and are explicitly identified as critical for enabling large-scale manufacturing of stable oral formulations, such as tablets and capsules [2].

Solid-state chemistry Pharmaceutical formulation Stability

Superior and Sustained Intragastric Acid Suppression by Omeprazole Magnesium 20 mg Compared to Famotidine 10 mg and 20 mg Over 14 Days

In a randomized, double-blind, three-period crossover study in healthy adults with frequent heartburn, omeprazole magnesium 20.6 mg once daily (Ome-Mg 20) demonstrated superior intragastric acid suppression over a 14-day period when compared to famotidine 10 mg twice daily (Fam 10) and famotidine 20 mg twice daily (Fam 20) [1]. On day 1, the mean percentage of time with intragastric pH > 4 was 44.6% for Ome-Mg 20, which was significantly higher than Fam 10 (36.7%, P=0.032) and comparable to Fam 20 (46.9%, P=0.541) [1]. However, on all subsequent monitoring days (days 3, 7, and 14), the percentage of time with pH > 4 for Ome-Mg 20 was significantly higher than for both famotidine regimens (P < 0.001) [1].

Pharmacodynamics Acid suppression Gastric pH

Differentiated Electrolyte Disturbance Risk Profile for Omeprazole Compared to Other Proton Pump Inhibitors

A large pharmacovigilance study analyzing adverse drug reaction (ADR) reports found that omeprazole, when used as monotherapy, was associated with a substantially higher odds ratio (OR) for hypomagnesemia (OR = 224.6; 95% CI: 31.0–1600.0) compared to all H2-receptor antagonists [1]. This risk was significantly higher than that observed for other PPIs, including esomeprazole (OR = 30.2; 95% CI: 4.2–220.0) and pantoprazole (OR = 115.4; 95% CI: 16.0–840.0) [1]. A similar pattern was observed for hypocalcemia, with omeprazole showing an OR of 75.3 (95% CI: 19.0–300.0) versus esomeprazole's OR of 10.0 (95% CI: 2.4–41.0) [1].

Pharmacovigilance Adverse drug reaction Electrolyte imbalance

MUPS® Technology: Omeprazole Magnesium Enables a Multi-Unit Pellet System for Flexible and Predictable Oral Delivery

The unique physicochemical properties of omeprazole magnesium, particularly its crystallinity and stability, are exploited in the patented Multiple Unit Pellet System (MUPS®) tablet formulation . This technology incorporates the magnesium salt into approximately 1,000 individually enteric-coated micropellets (0.5 mm in diameter) per tablet . This design contrasts with conventional single-unit enteric-coated tablets of other PPI salts. The MUPS® formulation ensures rapid dispersion in the stomach, providing a predictable and reproducible release profile in the small intestine, and offers enhanced flexibility for dosing, such as the ability to disperse the pellets in liquid for patients with swallowing difficulties .

Drug delivery systems Formulation technology Oral administration

Optimal Applications for Omeprazole Magnesium (CAS 95382-33-5) Based on Validated Evidence


Development of Stable, Enteric-Coated Oral Solid Dosage Forms (Tablets and Capsules)

The high degree of crystallinity (>70%) and low hygroscopicity (<2%) of omeprazole magnesium make it the preferred active pharmaceutical ingredient (API) for the development and large-scale manufacturing of robust, enteric-coated oral solid dosage forms [1]. Its improved solid-state stability over the neutral base reduces the risk of degradation during processing and storage, leading to a longer shelf-life and more reliable product performance [2].

Formulations Requiring Multi-Unit Pellet System (MUPS) Technology

The unique physicochemical properties of omeprazole magnesium are integral to the MUPS® tablet technology, which allows for the creation of a dosage form that rapidly disperses in the stomach to release ~1,000 individually enteric-coated micropellets . This scenario is particularly relevant for developing products intended for patient populations with swallowing difficulties (dysphagia) or for achieving more predictable and reproducible drug release profiles .

Long-Term Acid Suppression Therapy Requiring Sustained pH Control

Clinical evidence demonstrates that omeprazole magnesium 20 mg provides sustained and increasing intragastric acid suppression over a 14-day period, in contrast to the tolerance observed with H2RAs like famotidine [3]. This makes it a suitable candidate for formulations intended for long-term management of chronic acid-related disorders, such as GERD or for the prevention of NSAID-induced ulcers, where consistent and durable acid control is paramount [3].

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